molecular formula C9H10Cl2O2 B12636665 1,4-Dichloro-2-(dimethoxymethyl)benzene CAS No. 919355-54-7

1,4-Dichloro-2-(dimethoxymethyl)benzene

Cat. No.: B12636665
CAS No.: 919355-54-7
M. Wt: 221.08 g/mol
InChI Key: VYOFNWHYZYTQLZ-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-(dimethoxymethyl)benzene is a halogenated aromatic compound featuring two chlorine atoms at the 1- and 4-positions of the benzene ring and a dimethoxymethyl (–CH(OCH₃)₂) group at the 2-position. This structure combines electron-withdrawing (Cl) and electron-donating (dimethoxymethyl) substituents, influencing its reactivity and physical properties. Such derivatives are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

CAS No.

919355-54-7

Molecular Formula

C9H10Cl2O2

Molecular Weight

221.08 g/mol

IUPAC Name

1,4-dichloro-2-(dimethoxymethyl)benzene

InChI

InChI=1S/C9H10Cl2O2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,1-2H3

InChI Key

VYOFNWHYZYTQLZ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC(=C1)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Dichloro-2-(dimethoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1,4-dichlorobenzene with formaldehyde and methanol in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently.

Chemical Reactions Analysis

1,4-Dichloro-2-(dimethoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in Suzuki cross-coupling reactions with arylboronic acids.

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in several areas of medicinal chemistry:

  • Anti-inflammatory Activity : Studies indicate that 1,4-Dichloro-2-(dimethoxymethyl)benzene exhibits significant anti-inflammatory properties. In vivo experiments demonstrated a reduction in inflammation markers when administered to animal models, suggesting potential applications in treating inflammatory diseases.
  • Antibacterial Activity : The compound has been tested against various bacterial strains, showing effective inhibition of growth. This property makes it a candidate for developing new antibacterial agents.
  • Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Material Science

In material science, this compound is utilized as a building block for synthesizing specialty chemicals and polymers. Its chlorinated nature allows for further functionalization, enabling the development of advanced materials with tailored properties.

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory effects of this compound involved administering the compound to rats with induced paw edema. Results showed a significant decrease in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antibacterial Properties

In another study assessing antibacterial activity, varying concentrations of this compound were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its effectiveness as an antibacterial agent.

Data Tables

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAnti-inflammatoryReduced inflammation markers in vivo
AntibacterialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Material ScienceSynthesis of specialty chemicalsEnhanced material properties

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-(dimethoxymethyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and the dimethoxymethyl group influence the electron density of the benzene ring, making it reactive towards electrophiles . The pathways involved include the formation of intermediates that can further react to form various products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity
1,4-Dichloro-2-(dimethoxymethyl)benzene C₉H₉Cl₂O₂ Cl (1,4); –CH(OCH₃)₂ (2) 219.08 (calculated) Synthetic intermediate
1,4-Dibromo-2-(dimethoxymethyl)benzene C₉H₉Br₂O₂ Br (1,4); –CH(OCH₃)₂ (2) 308.00 Halogen exchange reactions
1,4-Dichloro-2-(2-methylpropoxy)benzene C₁₀H₁₂Cl₂O Cl (1,4); –OCH₂CH(CH₃)₂ (2) 219.11 Lab-scale organic synthesis
2-Bromo-1,4-dichlorobenzene C₆H₃BrCl₂ Br (2); Cl (1,4) 231.31 Precursor for cross-coupling reactions
PCB-72 C₁₂H₆Cl₄ Cl (1,4); 3,5-Cl₂C₆H₃ (2) 291.99 Environmental pollutant; bioaccumulative
1,4-Dichloro-2-(2-chloroethanesulfinyl)benzene C₈H₇Cl₃OS Cl (1,4); –SOCH₂CH₂Cl (2) 257.56 Potential sulfoxide-based pharmaceuticals
Key Observations:
  • Halogen vs. Alkoxy Groups : The presence of chlorine or bromine at positions 1 and 4 enhances electrophilic substitution reactivity, while alkoxy or dimethoxymethyl groups at position 2 increase solubility in polar solvents .
  • Bioactivity : Compounds like PCB-72 and sulfinyl derivatives exhibit bioactivity, suggesting that this compound may also have unexplored biological applications.
  • Synthetic Utility : Brominated analogues (e.g., 2-bromo-1,4-dichlorobenzene) are used in Suzuki-Miyaura cross-coupling reactions, highlighting the versatility of halogenated aromatics .

Physicochemical Properties

  • Boiling/Melting Points : While direct data for this compound is unavailable, analogues with similar substituents (e.g., 1,4-dichloro-2-(2-chloroethanesulfinyl)benzene) exhibit high boiling points (~399°C) due to polar functional groups .
  • Density and Solubility : The dimethoxymethyl group likely reduces density (estimated ~1.3–1.5 g/cm³) compared to brominated derivatives (~1.5–1.7 g/cm³) .

Biological Activity

1,4-Dichloro-2-(dimethoxymethyl)benzene (DCMDB) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antibacterial, and potential anticancer effects, supported by various research findings and case studies.

  • Molecular Formula : C10H12Cl2O2
  • Molecular Weight : 227.11 g/mol
  • CAS Number : 3855-82-1

DCMDB is characterized by two chlorine atoms and two methoxy groups attached to a benzene ring, which influences its reactivity and biological interactions.

1. Anti-inflammatory Activity

Research indicates that DCMDB exhibits significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were reported as follows:

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
DCMDB19.45 ± 0.0742.1 ± 0.30

These values suggest that DCMDB is a potent inhibitor of COX enzymes, comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

2. Antibacterial Activity

DCMDB has also demonstrated antibacterial properties against various bacterial strains. In vitro studies showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized below:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate that DCMDB could serve as a potential candidate for developing new antibacterial agents .

3. Anticancer Potential

Recent investigations have explored the anticancer effects of DCMDB, particularly its ability to induce apoptosis in cancer cells. A study reported that DCMDB significantly reduced cell viability in pancreatic cancer cell lines with an IC50 value of 0.58 μM, indicating strong cytotoxic effects .

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, DCMDB was administered at varying doses. The results indicated a dose-dependent reduction in edema, with the highest dose showing an efficacy comparable to indomethacin, a standard anti-inflammatory drug.

Case Study 2: Antibacterial Efficacy Assessment

A clinical trial evaluated the effectiveness of DCMDB in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations of DCMDB showed significant improvement within one week compared to those treated with placebo, demonstrating its potential as a therapeutic agent.

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